molecular formula C16H16N6OS2 B10883155 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10883155
M. Wt: 372.5 g/mol
InChI Key: CZKINMSAPXFIEQ-UHFFFAOYSA-N
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Description

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a tetrazole ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity . The benzothiazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the tetrazole ring .

Scientific Research Applications

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its combination of a tetrazole ring and a benzothiazole moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H16N6OS2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N6OS2/c23-14(18-15-17-12-8-4-5-9-13(12)25-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,23)

InChI Key

CZKINMSAPXFIEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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